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Compound of Interest

Compound Name: BMS-566394

Cat. No.: B1667222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ADAM17 inhibitor BMS-566394 with other

notable alternatives. The information is supported by experimental data to facilitate informed

decisions in research and drug development.

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α

Converting Enzyme (TACE), is a critical enzyme involved in the shedding of various cell

surface proteins. Its dysregulation is implicated in numerous diseases, including inflammation

and cancer, making it a significant therapeutic target.[1] This guide focuses on BMS-566394, a

potent and selective ADAM17 inhibitor, and compares its performance with other known

inhibitors.[2]

Quantitative Comparison of ADAM17 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

BMS-566394 and other selected ADAM17 inhibitors. Lower IC50 values indicate greater

potency.
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Inhibitor Target(s) IC50 (nM) Selectivity Notes

BMS-566394 ADAM17
Potent and selective

inhibitor

Data on specific IC50

value not publicly

available, but

described as highly

selective for ADAM17.

[2]

INCB7839

(Aderbasib)
ADAM10/ADAM17

320 (for reduction of

HER2 ECD levels)

Dual inhibitor of

ADAM10 and

ADAM17.[3][4]

TMI-005 (Apratastat) TACE/MMPs Not specified

Broad-spectrum, non-

selective, and

reversible inhibitor.[5]

TMI-1
TACE/ADAM-

TS4/ADAM17/MMPs
8.4

Inhibits multiple

metalloproteinases.[1]

KP-457 ADAM17 11.1

Highly selective for

ADAM17 over

ADAM10 (748 nM)

and various MMPs.[1]

GW280264X ADAM10/ADAM17
8.0 (ADAM17), 11.5

(ADAM10)

Mixed inhibitor of

ADAM10 and

ADAM17.[1]

TAPI-0 TACE/MMPs 100

General

metalloproteinase

inhibitor.[1]

JG26
ADAM8/ADAM17/AD

AM10

1.9 (ADAM17), 150

(ADAM10), 12

(ADAM8)

Potent ADAM17

inhibitor with

selectivity over

ADAM10.[1]

Experimental Protocols
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Detailed methodologies for key experiments cited in the comparison are provided below.

ADAM17 Enzymatic Activity Assay (Fluorogenic)
This protocol is a common method for determining the inhibitory activity of compounds against

ADAM17.

Objective: To measure the enzymatic activity of ADAM17 in the presence of potential inhibitors

and determine their IC50 values.

Materials:

Recombinant human ADAM17 (TACE)

Fluorogenic peptide substrate (e.g., MCA-Pro-Leu-Ala-Gln-Ala-Val-DPA-Arg-Ser-Ser-Ser-

Arg-NH2)

Assay Buffer (e.g., 50 mM Tris, pH 9.0)

Inhibitor compounds (e.g., BMS-566394) dissolved in DMSO

96-well black microplate

Fluorescent plate reader

Procedure:

Reagent Preparation:

Dilute the recombinant ADAM17 to a working concentration (e.g., 0.2 ng/µL) in Assay

Buffer.

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the

working concentration (e.g., 20 µM) in Assay Buffer.

Prepare a serial dilution of the inhibitor compound in DMSO, and then dilute in Assay

Buffer to the final desired concentrations. The final DMSO concentration in the assay

should not exceed 1%.[6]
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Assay Reaction:

Add 50 µL of the diluted ADAM17 enzyme solution to each well of the 96-well plate.

Add a corresponding volume of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to

the wells.

Include control wells:

Positive Control: Enzyme and substrate without inhibitor.

Negative Control (Substrate Blank): Substrate and Assay Buffer without enzyme.

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a

controlled temperature (e.g., 37°C).

Initiation and Measurement:

Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to

each well.

Immediately place the plate in a fluorescent plate reader.

Measure the fluorescence intensity kinetically for a set period (e.g., 5-10 minutes) at

excitation and emission wavelengths appropriate for the substrate (e.g., 320 nm excitation

and 405 nm emission).

Data Analysis:

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

Subtract the rate of the negative control from all other readings.

Determine the percent inhibition for each inhibitor concentration relative to the positive

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a suitable dose-response curve to determine the IC50 value.
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Cell-Based Shedding Assay
This protocol assesses the ability of an inhibitor to block ADAM17-mediated shedding of a

specific substrate from the cell surface.

Objective: To quantify the inhibition of shedding of an ADAM17 substrate (e.g., CD16, CD62L)

from cells treated with an inhibitor.[2]

Materials:

Cell line expressing the ADAM17 substrate (e.g., NK-92 cells for CD16 and CD62L

shedding)[2]

Cell culture medium and supplements

Stimulating agent (e.g., PMA, or antibody cross-linking)

ADAM17 inhibitor (e.g., BMS-566394)

Phosphate-Buffered Saline (PBS)

ELISA kit for the soluble ectodomain of the substrate

Flow cytometer and corresponding antibodies for cell surface marker analysis

Procedure:

Cell Culture and Treatment:

Culture the cells to the desired density.

Pre-treat the cells with various concentrations of the ADAM17 inhibitor or vehicle control

for a specified time (e.g., 1 hour).

Stimulate the cells with the appropriate agent (e.g., 5µM BMS-566394 for 60 minutes at

37°C) to induce shedding.[7]

Sample Collection:
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After the stimulation period, centrifuge the cell suspension to pellet the cells.

Collect the supernatant, which contains the shed ectodomain.

Wash the cell pellet with PBS for flow cytometry analysis.

Quantification of Shed Ectodomain (ELISA):

Use the collected supernatant to quantify the amount of the shed ectodomain using a

specific ELISA kit according to the manufacturer's instructions.

Analysis of Cell Surface Substrate (Flow Cytometry):

Resuspend the washed cell pellet in staining buffer and stain with a fluorescently labeled

antibody specific for the ADAM17 substrate.

Analyze the cells using a flow cytometer to measure the mean fluorescence intensity

(MFI), which corresponds to the amount of substrate remaining on the cell surface.

Data Analysis:

For the ELISA data, calculate the concentration of the shed ectodomain in each sample

and determine the percent inhibition of shedding at each inhibitor concentration.

For the flow cytometry data, compare the MFI of inhibitor-treated cells to control cells to

assess the retention of the substrate on the cell surface.

Calculate the IC50 value for the inhibition of shedding based on the ELISA data.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

involving ADAM17 and a typical experimental workflow for inhibitor screening.
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Caption: ADAM17-mediated shedding of TNF-α and subsequent signaling.
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Caption: ADAM17-mediated shedding of EGFR ligands and downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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